

A Comprehensive Technical Guide to the Thermochemical Properties of Pentamethylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pentamethylbenzene**

Cat. No.: **B147382**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermochemical properties of **pentamethylbenzene**. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data in a clear, accessible format. This guide also details the experimental methodologies used in determining these properties and includes visualizations to clarify the logical and experimental workflows.

Core Thermochemical Data

Pentamethylbenzene ($C_{11}H_{16}$) is an aromatic hydrocarbon with significant interest in various chemical research areas. A comprehensive understanding of its thermochemical properties is essential for process design, safety analysis, and computational modeling. The following tables summarize the key thermochemical data for **pentamethylbenzene** in its solid and gaseous states.

Table 1: Condensed Phase Thermochemical Properties of Pentamethylbenzene[2]

Thermochemical Property	Value	Units	Method	Reference
Enthalpy of Formation (ΔfH°solid)	-144.6 ± 2.2	kJ/mol	Combustion Calorimetry	Colomina, Jimenez, et al., 1989[1]
Enthalpy of Combustion (ΔcH°solid)	-6479.6 ± 2.6	kJ/mol	Combustion Calorimetry	Banse and Parks, 1933; Reanalyzed by Cox and Pilcher, 1970[2][1]
Standard Entropy (S°solid, 1 bar)	294.1	J/molK	N/A	Huffman, Parks, et al., 1931[2]
Constant Pressure Heat Capacity (Cp,solid)	210.5	J/molK	N/A	Colomina, Jimenez, et al., 1989[2]
	251.0	J/molK	N/A	Huffman, Parks, et al., 1931[2]
	267.3	J/molK	N/A	Ferry and Thomas, 1933[2]
Enthalpy of Sublimation (ΔsubH°)	74.6	kJ/mol	N/A	Colomina, Jimenez, et al., 1989[3]

Table 2: Gas Phase Thermochemical Properties of Pentamethylbenzene[5]

Thermochemical Property	Value	Temperature (K)	Reference
Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$)	-70.0 \pm 2.3	298.15	Colomina, Jimenez, et al., 1989
Constant Pressure Heat Capacity (Cp,gas)	162.3	200	Draeger, 1985
	212.5 \pm 0.4	298.15	Draeger, 1985
	264.4	400	Draeger, 1985
	311.4	500	Draeger, 1985
	352.3	600	Draeger, 1985
	387.4	700	Draeger, 1985
	417.5	800	Draeger, 1985
	443.4	900	Draeger, 1985
	465.6	1000	Draeger, 1985

Experimental Protocols

The determination of the thermochemical properties of **pentamethylbenzene** relies on precise calorimetric and analytical techniques. The following sections provide an overview of the methodologies employed in the cited literature.

Determination of Enthalpy of Combustion via Bomb Calorimetry

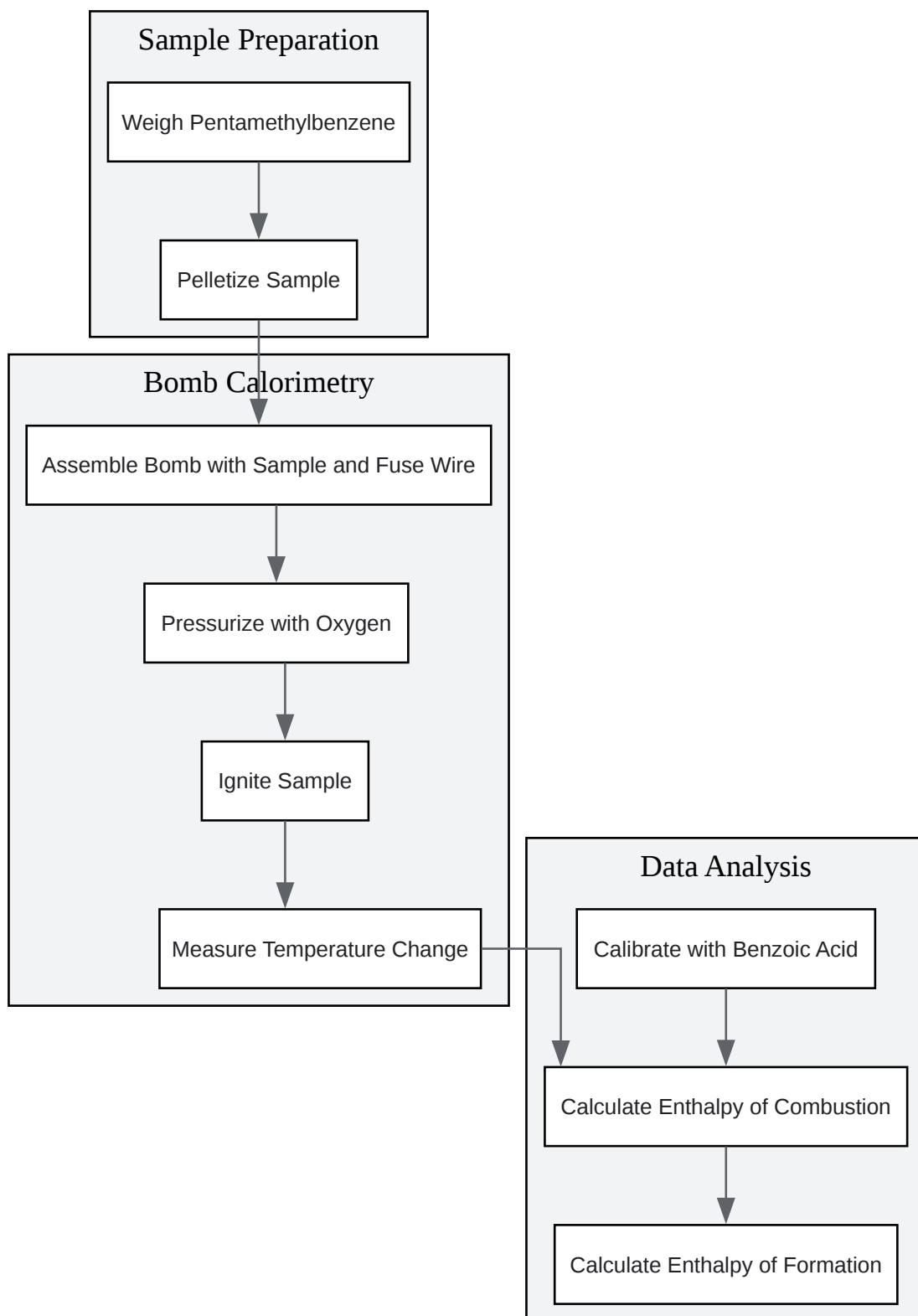
The standard enthalpy of formation of **pentamethylbenzene** is typically derived from its enthalpy of combustion, which is determined experimentally using a bomb calorimeter.[4][5][6]

General Procedure:

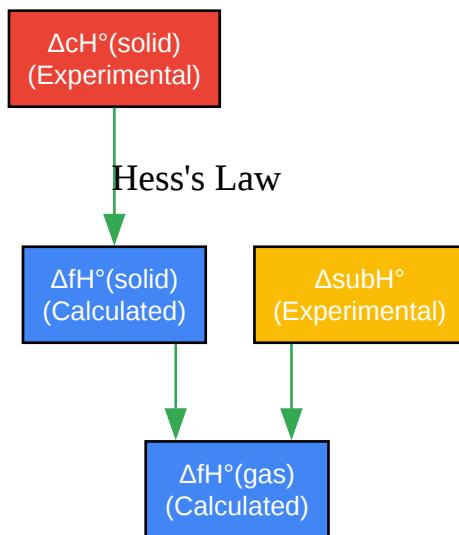
- Sample Preparation: A precisely weighed sample of high-purity **pentamethylbenzene** is pressed into a pellet.[6][7] The pellet is placed in a sample holder within the bomb calorimeter.
- Bomb Assembly: A fuse wire is connected to the electrodes within the bomb, with the wire in contact with the sample pellet.[6] The bomb is then sealed and pressurized with a high-purity oxygen atmosphere, typically to around 30 atm.
- Calorimeter Setup: The sealed bomb is placed in a container filled with a known volume of water.[6] This assembly is housed within an insulating jacket to minimize heat exchange with the surroundings.[5] The temperature of the water is monitored with a high-precision thermometer.
- Combustion: The sample is ignited by passing an electric current through the fuse wire. The complete and rapid combustion of the **pentamethylbenzene** releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
- Data Analysis: The temperature change is carefully recorded until a thermal equilibrium is reached.[7] The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[7] The enthalpy of combustion of **pentamethylbenzene** is then calculated from the observed temperature change and the heat capacity of the calorimeter, with corrections made for the heat of ignition and any side reactions.

Determination of Enthalpy of Sublimation via Knudsen Effusion Method

The enthalpy of sublimation, the energy required for a substance to transition from a solid to a gaseous state, is a key parameter for deriving gas-phase thermochemical data. The Knudsen effusion method is a common technique for determining this property.[3][8]


General Procedure:

- Sample Preparation: A small amount of solid **pentamethylbenzene** is placed in a Knudsen cell, which is a small container with a precisely dimensioned small orifice.


- Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a specific temperature.
- Effusion Measurement: At a given temperature, molecules of **pentamethylbenzene** effuse through the orifice into the vacuum. The rate of mass loss of the sample due to effusion is measured over time.
- Vapor Pressure Calculation: The vapor pressure of the sample at that temperature is calculated from the rate of mass loss using the Knudsen equation.
- Data Analysis: The experiment is repeated at various temperatures to obtain a series of vapor pressure measurements as a function of temperature. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the temperature, according to the Clausius-Clapeyron equation.[9]

Visualizations

The following diagrams illustrate the experimental workflow for determining the standard enthalpy of formation and the logical relationship between key thermochemical properties.

[Click to download full resolution via product page](#)

Caption: Workflow for Determining Enthalpy of Formation.

[Click to download full resolution via product page](#)

Caption: Relationship Between Thermochemical Properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, pentamethyl- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. scranton.edu [scranton.edu]
- 4. biopchem.education [biopchem.education]
- 5. scribd.com [scribd.com]
- 6. web.williams.edu [web.williams.edu]
- 7. chemistry.montana.edu [chemistry.montana.edu]
- 8. pragolab.cz [pragolab.cz]
- 9. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Thermochemical Properties of Pentamethylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147382#thermochemical-properties-of-pentamethylbenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com